molecular formula C5H9NO4 B1266080 Glycine, N-(ethoxycarbonyl)- CAS No. 4596-51-4

Glycine, N-(ethoxycarbonyl)-

Cat. No. B1266080
CAS RN: 4596-51-4
M. Wt: 147.13 g/mol
InChI Key: RTVSUZHDJGUDGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Glycine, N-(ethoxycarbonyl)-, and its derivatives involves various chemical strategies. One notable method involves the peptide coupling reagent, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, which has been employed to synthesize glycine and taurine conjugates of bile acids with yields higher than 90% (Tserng, Hachey, & Klein, 1977). This method demonstrates high efficiency and purity in the synthesis process, making it valuable for large-scale preparations.

Molecular Structure Analysis

The molecular structure of Glycine, N-(ethoxycarbonyl)-, plays a crucial role in its reactivity and the types of reactions it can undergo. While specific studies focusing on the molecular structure analysis of this compound were not highlighted in the searched papers, it is understood that the ethoxycarbonyl group's presence significantly influences the molecule's electronic properties and reactivity patterns, facilitating various chemical transformations.

Chemical Reactions and Properties

Glycine, N-(ethoxycarbonyl)-, participates in a variety of chemical reactions, showcasing its versatility. For example, the reaction of organolead triacetates with 4-ethoxycarbonyl-2-methyloxazol-5-one leads to the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters, demonstrating the compound's utility in creating complex molecules (Morgan & Pinhey, 1994). Such reactions highlight its chemical properties and its role as a versatile building block in organic synthesis.

Physical Properties Analysis

The physical properties of Glycine, N-(ethoxycarbonyl)-, such as solubility, melting point, and stability, are essential for its handling and application in various chemical syntheses. However, the current set of papers does not specifically address these properties. Generally, the physical properties would significantly depend on the compound's molecular structure, particularly the ethoxycarbonyl functional group, influencing its behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of Glycine, N-(ethoxycarbonyl)-, including its reactivity with various reagents, stability under different conditions, and potential to undergo a range of chemical transformations, are critical for its application in synthetic chemistry. For instance, its reactivity in the formation of peptide bonds, as seen in the synthesis of glycine and taurine conjugates of bile acids, underscores its utility in peptide and protein engineering (Tserng, Hachey, & Klein, 1977).

Scientific Research Applications

Synthesis Enhancements

Glycine, N-(ethoxycarbonyl)- has been instrumental in improving synthesis procedures for various compounds. For example, it facilitated the synthesis of glycine and taurine conjugates of 5beta-cholanic acids with yields higher than 90%, proving efficient in large-scale preparations (Tserng, Hachey, & Klein, 1977). Similarly, it was used in synthesizing angiotensin-converting enzyme inhibitors, showing its utility in pharmaceutical development (Watanabe, Tada, Itoh, & Hayashi, 1987).

Analytical Chemistry Applications

In analytical chemistry, Glycine, N-(ethoxycarbonyl)- derivatives have been studied for their fragmentation pathways upon electron ionization. This research is crucial for understanding the behavior of such compounds under specific conditions, which is valuable in various analytical applications (Ubukata, Kusai, Taniuchi, Kaneko, & Kobayashi, 2007).

Contributions to Organic Chemistry

In organic chemistry, Glycine, N-(ethoxycarbonyl)- plays a significant role. Its utilization in the preparation of N-(benzyloxycarbonyl)glycine esters and amides has shown potent anticonvulsant activities, highlighting its medicinal potential (Geurts, Poupaert, Scriba, & Lambert, 1998). Additionally, its role in the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters emphasizes its versatility in organic syntheses (Morgan & Pinhey, 1994).

Impact on Medicinal Chemistry

The compound's application extends to medicinal chemistry, where it has been used in the synthesis of various medicinally relevant compounds. For instance, it facilitated the synthesis of anticonvulsant agents, demonstrating its contribution to drug development (Geurts et al., 1998).

Role in Biochemistry

In biochemistry, Glycine, N-(ethoxycarbonyl)- derivatives have been employed to study enzymatic reactions and interactions, elucidating enzyme-catalyzed processes and their specificity (Natchev, 1988). This knowledge is crucial in understanding biochemical pathways and designing enzyme-targeted drugs.

Advancements in Pharmacology

The compound's derivatives have been used in pharmacological research, like in the synthesis of insulin analogues. This has significant implications for diabetes treatment and understanding insulin function (Saunders & Offord, 1977).

Safety And Hazards

Glycine, N-(ethoxycarbonyl)-, is combustible and there is a risk of dust explosion . Development of hazardous combustion gases or vapors is possible in the event of fire . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

2-(ethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVSUZHDJGUDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196667
Record name Glycine, N-carboxy-, N-ethyl ester (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(ethoxycarbonyl)-

CAS RN

4596-51-4
Record name Glycine, N-(ethoxycarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbethoxyglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-carboxy-, N-ethyl ester (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
O Mitsunobu, M Tomari, H Morimoto, T Sato… - Bulletin of the Chemical …, 1972 - journal.csj.jp
The reaction of N-benzoyl-N-t-butylthiourea with either diethyl azodicarboxylate or azodibenzoyl resulted in the formation of benzoyl-t-butylcarbodiimide in 84% and 48% yields, …
Number of citations: 18 www.journal.csj.jp
J Lin, M Su, X Wang, Y Qiu, H Li, J Hao… - Journal of separation …, 2008 - Wiley Online Library
Using design of experiment (DOE) theory coupled with multivariate statistical analysis, we have developed a simple and reliable GC/MS‐based analytical assay for simultaneous …
GP Rozing, J Kip, W Edam, DE KONING - 1979 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE CYCLE 5 CHAINONS EPIMERE HETEROCYCLISATION AZA-9PROSTAGLANDINE E 2 (DESOXY-9 ETHOXYCARBONYL-9) ESTER ETHYLE! …
Number of citations: 5 pascal-francis.inist.fr
MG NAIR, B TW - 1981 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE COMPOSE BICYCLIQUE COMPOSE BENZENIQUE SPECTRE UV SPECTRE RMN AMINOACIDE ACETIQUE ACIDE (BROMO)! ENT …
Number of citations: 0 pascal-francis.inist.fr
R Mala, K Ananthi, M Aishwarya… - Korean Journal of …, 2023 - kjppor.com
The present study was aimed to assess the antidiabetic and antilipidemic activity of G. glabra extract. The root powder of G. glabra was extracted with a mixture of ethanol, methanol and …
Number of citations: 0 kjppor.com
P Rawat, V Chauhan, J Chaudhary… - Journal of Applied …, 2022 - journals.ansfoundation.org
Most bacteria are becoming resistant to almost all of the currently recommended drugs, leading to difficulty in their treatment. The present study focused on evaluating the therapeutic …
Number of citations: 8 journals.ansfoundation.org
S Wonorahardjo, DP Sari, A Salsabila… - Makara Journal of …, 2023 - scholarhub.ui.ac.id
Black garlic is a traditional spice having potential of herbal medicine; however, continuous heating darkens its color and changes its taste due to chemical processes and new …
Number of citations: 0 scholarhub.ui.ac.id
Z Kovacs, Z Bodor, JL Zinia Zaukuu, T Kaszab, G Bazar… - Foods, 2020 - mdpi.com
Probiotic bacteria have been associated with a unique production of aroma compounds in fermented foods but rapid methods for discriminating between foods containing probiotic, …
Number of citations: 22 www.mdpi.com
M Gibis, PJ Watkins, RD Warner, J Weiss
Number of citations: 0
PDELI uNvRs Rio - academia.edu
The wall paintings “La Trasfigurazione" and “La Flagellazione" studied in the present work are located in the Sant Pietro in Montoro Church, which is an outstanding monument in Italian …
Number of citations: 0 www.academia.edu

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